Based on general Raman spectroscopy principles and the analysis of similar inorganic compounds, here is a framework for how you could approach the characterization of Rubidium Chlorate (RbClO₃). The vibrational modes you would typically investigate involve the internal motions of the chlorate (ClO₃⁻) anion and any lattice vibrations [1].
The table below outlines the predicted key Raman-active vibrational modes for a crystalline RbClO₃ sample.
| Expected Band Position (cm⁻¹)* | Vibrational Mode Assignment | Structural Information / Correlation |
|---|---|---|
| ~930 - 950 | Symmetric Cl-O Stretch (ν₁) | Primary, strong band; indicates integrity of ClO₃⁻ ion [2] |
| ~610 - 630 | Symmetric Bending (ν₂) | Confirms planarity of ClO₃⁻ anion |
| ~470 - 500 | Lattice Mode (Rb⁺ translation) | Probe of crystal structure and Rb⁺ environment [3] |
| ~980 | Antisymmetric Cl-O Stretch (ν₃) | Typically very weak or absent in Raman (IR-active) |
\Note: The exact positions are estimates and must be determined experimentally, as they can be influenced by factors like crystal structure, temperature, and instrument resolution.*
To conduct your own analysis, you could follow a detailed methodology adapted from studies on similar systems [2] [3]. The workflow for this investigation is summarized in the diagram below.
Diagram: Proposed experimental workflow for this compound Raman analysis, outlining key steps from sample preparation to data interpretation.
The search results provide only foundational chemical data for this compound (CAS 13446-71-4), which is summarized in the table below.
| Property | Value |
|---|---|
| Chemical Formula | ClO₃Rb [1] [2] |
| Molecular Weight | 168.919 g/mol [1] [2] |
| Density | 3.190 g/cm³ [1] [2] |
| Solubility in Water | 2.138 g/100g (at 0 °C), 5.36 g/100g (at 19.8 °C), 62.80 g/100g (at 99 °C) [1] |
| Synonyms | This compound; Chloric acid, rubidium salt [1] [2] |
While direct data is unavailable, you can approach the study of this compound's stability using established principles and experimental methods. The diagram below outlines a general workflow for such an investigation.
A proposed workflow for investigating the hygroscopicity of a substance like this compound, combining theoretical modeling and experimental validation.
For an in-silico prediction, you can apply thermodynamic models. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is one method used to predict critical stability points, such as the Deliquescence Relative Humidity (DRH) [3]. The DRH is the humidity level at which a crystalline solid begins to absorb moisture from the air and dissolve.
The stability of a crystal can be predicted by solving the solid-liquid-vapor equilibrium. The core equation involves calculating the solubility product ((K_s)) and the water activity ((a_{water})), which is equivalent to relative humidity (RH) [3].
Experimental validation is crucial. Here are detailed methodologies based on the literature for similar compounds:
Dynamic Vapor Sorption (DVS): This is the standard method for directly measuring moisture uptake.
Stability Testing at Fixed Relative Humidity:
1. Objective This protocol outlines a method for the laboratory-scale synthesis of sodium chlorate (NaClO₃) through the electrolysis of a saturated sodium chloride brine solution. The resulting sodium chlorate can subsequently be used in metathesis reactions to produce other chlorates [1].
2. Introduction and Theory Chlorates are powerful oxidizers used in various chemical processes. The industrial and laboratory production primarily involves the electrolysis of chloride salts. The widely accepted mechanism for chlorate formation, as described by Foerster, involves electrochemical and chemical steps [1] [2]:
The workflow below illustrates this reaction pathway.
3. Materials and Equipment
4. Detailed Experimental Protocol
Step 1: Electrolyte Preparation Prepare a saturated brine solution.
Step 2: Cell Assembly and Setup
Step 3: Electrolysis Operation
Step 4: Product Recovery and Crystallization
The table below summarizes critical parameters and findings from the literature on chlorate formation.
| Parameter | Recommended/Reported Value | Context & Impact |
|---|---|---|
| Cell Voltage | 3.5 - 4.5 V (Chlorate Cell) [1] | Voltage must overcome reaction potential & cell resistance. |
| pH Condition | Weakly alkaline (e.g., pH ~9) [2] [4] | Higher pH favors chlorate/perchlorate formation over acidic conditions [4]. |
| Temperature | 60 - 80°C [1] | A compromise between high reaction rate and acceptable corrosion. |
| Chlorate Formation Pathways | Chemical (HClO + ClO⁻) & Electrochemical (Anode oxidation) [2] | Two parallel pathways; the chemical route is more current-efficient [1]. |
| Impact of Hydroxyl Radicals (•OH) | Significant [4] | Scavenging •OH reduces ClO₃⁻/ClO₄⁻ yield, indicating their role in oxidation. |
While direct information is unavailable, you can explore two potential synthetic routes based on general principles [1]:
The neutralization reaction between rubidium hydroxide (RbOH) and chloric acid (HClO₃) represents a significant synthetic pathway for producing high-purity rubidium chlorate (RbClO₃), a compound with growing importance in pharmaceutical research and specialty chemical manufacturing. This acid-base reaction follows classic Bronsted-Lowry acid-base theory, where chloric acid donates a proton to the hydroxide ion, forming water and the corresponding salt. The complete balanced chemical equation for this reaction is: RbOH(aq) + HClO₃(aq) → RbClO₃(aq) + H₂O(l) + ΔH. This synthesis protocol is particularly valuable in pharmaceutical development where this compound serves as a precursor for various rubidium-containing compounds with potential therapeutic applications.
Rubidium hydroxide is a strong base that dissociates completely in aqueous solution to yield rubidium ions and hydroxide ions [1]. Chloric acid is classified as a strong acid (pKa ≈ -2.7) and possesses significant oxidizing properties [2]. The combination of these reagents in a controlled neutralization reaction produces this compound, which exhibits greater stability than the parent acid while maintaining useful oxidative characteristics. This stability profile makes it suitable for various pharmaceutical applications where controlled oxidation is required in synthetic pathways. The reaction is highly exothermic, requiring careful thermal management to maintain safety and maximize product yield and purity.
Chloric Acid (HClO₃): This strong oxidizer presents severe corrosion hazards and can ignite organic materials upon contact. Solutions above 30% concentration are thermodynamically unstable and may decompose violently, especially at elevated temperatures [2]. The decomposition pathways include: 8HClO₃ → 4HClO₄ + 2H₂O + 2Cl₂ + 3O₂ and 3HClO₃ → HClO₄ + H₂O + 2ClO₂, with oxygen gas representing a significant fire and explosion hazard.
Rubidium Hydroxide (RbOH): As a strong base, RbOH solutions are highly corrosive to skin, eyes, and respiratory tissues. Aqueous solutions absorb carbon dioxide from atmosphere, forming rubidium carbonate, which may affect reaction stoichiometry if not properly stored in sealed containers [1].
This compound (RbClO₃): The product is a powerful oxidizing agent and may form explosive mixtures with combustible materials. Although more stable than chloric acid, it can still decompose under heat or shock to release oxygen gas [3].
Engineering Controls: All procedures must be conducted in a fume hood with wash-down capability to prevent accumulation of oxidizing residues in ventilation ductwork. Use non-sparking tools and grounded equipment to prevent static discharge. Implement secondary containment for all vessels containing chloric acid [2] [4].
Personal Protective Equipment (PPE): Wear acid- and base-resistant gloves (butyl rubber), chemical splash goggles, and a face shield. Use an acid-resistant apron or lab coat and closed-toe shoes. For handling concentrated solutions, consider additional protection against potential splashes [2].
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention for both acid and base exposures.
Eye Exposure: Flush eyes with water for at least 15 minutes using an eyewash station, holding eyelids open to ensure complete irrigation. Seek immediate medical attention.
Spill Management: For small spills, neutralize with a weak base (sodium bicarbonate) for acid spills or weak acid (dilute acetic acid) for base spills, then absorb with inert material. For large spills, evacuate area and contact specialized hazardous materials response team.
Table 1: Required Reagents
| Reagent | Specification | Purity | Storage Conditions |
|---|---|---|---|
| Rubidium hydroxide | Aqueous solution | ≥99% (ACS grade) | Inert atmosphere, sealed container |
| Chloric acid | 30% aqueous solution | Analytical grade | Glass container, dark, cool location |
| Deionized water | USP purified water | 18.2 MΩ·cm | Room temperature |
| Argon gas | Dry | 99.998% | Compressed gas cylinder |
Table 2: Required Equipment
| Equipment | Specification | Material |
|---|---|---|
| Reaction vessel | Three-neck round bottom flask | Borosilicate glass |
| pH meter | Digital with temperature compensation | - |
| Thermostatic bath | Circulating, adjustable 0-100°C | - |
| Addition funnel | Pressure-equalizing, 250 mL | Borosilicate glass |
| Filter apparatus | Vacuum filtration system | Borosilicate glass |
| Crystallization dish | Wide form, 1 L | Borosilicate glass |
Solution Preparation:
Reaction Setup:
Neutralization Reaction:
Post-Reaction Processing:
The following workflow diagram illustrates the complete synthesis and isolation procedure:
Figure 1: Experimental workflow for this compound synthesis
Following the neutralization reaction, the this compound solution requires concentration and crystallization to isolate the solid product. Transfer the reaction solution to a crystallization dish and slowly evaporate at ambient temperature or under reduced pressure at 30°C until approximately 50% of the original volume remains. Alternatively, for faster crystallization, cool the solution to 0°C with constant stirring to promote crystal formation. Once crystals have formed, collect the product by vacuum filtration using a Buchner funnel with medium-porosity filter paper. Wash the crystals with two 10-mL portions of ice-cold ethanol to remove residual water. Transfer the damp crystals to a watch glass or drying dish for further processing.
The washed this compound crystals must be thoroughly dried to prevent caking and decomposition. Spread the crystals in a thin layer and dry in a vacuum desiccator over anhydrous calcium sulfate at 60°C for 2 hours, or until constant mass is achieved. The dried product should be stored in a dark, glass container with a tight-sealing lid, clearly labeled with contents, date of preparation, and hazard warnings. For long-term storage, keep the container in a cool, dry place away from direct sunlight, combustible materials, and reducing agents. Under these conditions, this compound remains stable indefinitely.
Table 3: Analytical Methods for RbClO₃ Characterization
| Analysis Method | Parameters | Specification | Reference Standard |
|---|---|---|---|
| Ion chromatography | Chlorate content | ≥98.5% (w/w) | USP <191> |
| Flame photometry | Rubidium content | 63.5-65.5% (w/w) | ASTM E1479 |
FTIR Analysis: The FTIR spectrum of this compound displays characteristic absorption bands at 935 cm⁻¹ (symmetric Cl-O stretch), 980 cm⁻¹ (asymmetric Cl-O stretch), and 610 cm⁻¹ (O-Cl-O bending). Compare against reference spectrum to confirm identity and detect potential contaminants.
Thermal Analysis: Conduct thermogravimetric analysis (TGA) with a heating rate of 10°C/min under nitrogen atmosphere. This compound decomposes at 281°C to yield rubidium chloride and oxygen gas, with theoretical mass loss of 34.6% for pure compound [3]. Monitor for unexpected mass changes at lower temperatures which may indicate impurities.
Solubility Profile: Determine solubility in water at various temperatures. This compound exhibits increasing solubility with temperature: 1.09 g/100 mL at 0°C, 1.30 g/100 mL at 25°C, and 17.39 g/100 mL at 99°C [3]. This temperature-dependent solubility is exploited in the crystallization process.
This compound serves as a versatile synthetic intermediate in pharmaceutical development, particularly in the synthesis of rubidium-based compounds with potential neurological applications. While this compound itself does not have direct therapeutic applications due to its oxidative properties, it provides a high-purity source of rubidium ions for further chemical transformations. In preclinical research, rubidium salts have shown potential as mood stabilizers and in the treatment of depressive disorders, though clinical applications remain investigational.
When formulating rubidium-containing pharmaceuticals, the oxidative nature of chlorate must be addressed through chemical reduction or transformation to more pharmaceutically acceptable species such as rubidium chloride. All process development should adhere to Good Manufacturing Practices (GMP) guidelines when intended for pharmaceutical applications, with particular attention to control of genotoxic impurities in the final drug substance.
For industrial-scale production of this compound, several factors require careful optimization:
Reactor Design: Use glass-lined or Hastelloy reactors with efficient cooling jackets to manage the exothermic neutralization reaction. Implement automated pH control systems for precise endpoint detection.
Process Economics: Rubidium sources represent significant cost drivers. Implement process analytical technology (PAT) to maximize yield and minimize reagent excess. Consider recycling mother liquors from crystallization steps to improve overall utilization.
Quality by Design: Apply QbD principles to identify critical process parameters (CPPs) and their relationship to critical quality attributes (CQAs). Key parameters include reaction temperature, addition rate, crystallization cooling rate, and drying conditions.
Environmental Considerations: Develop procedures for treatment of waste streams containing rubidium compounds. Implement recycling protocols for rubidium recovery when economically feasible.
This protocol provides a comprehensive and reproducible method for synthesizing high-purity this compound through neutralization of rubidium hydroxide with chloric acid. The procedure emphasizes safety considerations essential when handling strong oxidizers and bases, while providing detailed guidance for product isolation, purification, and characterization. The resulting this compound exhibits consistent quality suitable for pharmaceutical research and development applications.
The neutralization synthesis approach offers advantages of high atom economy, minimal byproduct formation, and straightforward scale-up potential. With appropriate modifications to comply with Good Manufacturing Practices, this synthetic methodology can be adapted for production of this compound as a pharmaceutical intermediate under controlled manufacturing conditions.
Recrystallization represents a fundamental purification technique extensively employed in pharmaceutical development and fine chemical synthesis to achieve high-purity crystalline materials. This technique leverages differential solubility characteristics between target compounds and impurities across varying temperatures. For pharmaceutical applications, particularly with compounds like rubidium chlorate, achieving exceptional purity is paramount as even trace impurities can significantly impact therapeutic efficacy, safety profiles, and regulatory approval. These application notes provide detailed protocols and analytical frameworks for the purification of this compound via recrystallization, specifically tailored for research scientists and process chemists in drug development environments.
The purification of metal chlorates like this compound demands meticulous attention to solvent selection, crystallization kinetics, and isolation techniques to obtain pharmaceutically acceptable material. Unlike simple laboratory recrystallizations, process-scale purification for drug development must ensure batch-to-batch consistency, documented purity profiles, and validated recovery rates. This document bridges fundamental recrystallization principles with advanced practical considerations specific to this compound, providing a comprehensive resource for researchers implementing this purification methodology within regulated development environments.
Recrystallization operates on the principle that most solid compounds demonstrate increased solubility in heated solvents compared to cool solvents [1]. When a saturated solution prepared at elevated temperatures is gradually cooled, it becomes supersaturated, creating a thermodynamic driving force for crystallization. During this process, the desired compound preferentially forms ordered crystals while impurities remain dissolved in the mother liquor due to their distinct molecular interactions with the solvent [2]. The underlying mechanism involves two critical stages: nucleation, where solute molecules assemble into stable crystalline clusters, and crystal growth, where additional solute molecules deposit onto these nascent crystalline surfaces [1].
The efficiency of recrystallization purification depends significantly on the crystallization kinetics. Rapid cooling typically induces numerous nucleation sites, yielding many small crystals that may potentially trap impurities within their lattice structures. In contrast, slow cooling promotes fewer nucleation events but allows for larger, more perfectly formed crystals with superior internal ordering and reduced impurity incorporation [1]. For pharmaceutical applications like this compound purification, where crystal habit and size distribution may influence downstream processing, controlling the cooling profile represents a critical process parameter that directly impacts both purity and physical characteristics of the final product.
Identifying an optimal recrystallization solvent constitutes perhaps the most crucial step in process development. The ideal solvent should demonstrate temperature-dependent solubility for the target compound, with high solubility at elevated temperatures and significantly reduced solubility at lower temperatures [1]. Several additional factors must be considered during solvent selection, including the solvent's boiling point, the compound's melting characteristics, and impurity behavior. Specifically, the solvent should possess a boiling point between 40°C and 120°C to establish sufficient solubility gradient while facilitating practical solvent removal [1]. Additionally, the solvent's boiling point must remain below the compound's melting point to prevent oiling out—a phenomenon where the compound separates as an amorphous liquid phase rather than crystalline solid [1].
For this compound, which exhibits ionic character and polar nature typical of inorganic salts, polar solvents generally provide superior solubility characteristics. When a single solvent fails to meet all ideal criteria, solvent pairs comprising a dissolution solvent and an anti-solvent may be employed [1]. The following table summarizes key solvent properties relevant to this compound recrystallization:
Table 1: Solvent Properties for this compound Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Solubility Characteristics | Safety Considerations |
|---|---|---|---|---|
| Water | High | 100 | High temperature dependence | Low toxicity, easy handling |
| Methanol | High | 65 | Good solubility for polar compounds | Flammable, requires ventilation |
| Ethanol | High | 78 | Moderate to high solubility | Low toxicity, commonly pharmaceutically accepted |
| Acetone | Moderate | 56 | May work as anti-solvent | Highly flammable, requires cold conditions |
| Ethyl Acetate | Moderate | 77 | Limited solubility for ionic compounds | Flammable, acceptable for pharmaceuticals |
The selection process involves systematic experimental screening where small quantities of this compound are tested with potential solvents both at room temperature and at boiling point [1]. A promising solvent should dissolve the compound completely when hot while allowing substantial crystallization upon cooling. For this compound, aqueous recrystallization often proves optimal due to the compound's likely higher solubility in hot water and significantly reduced solubility in cold water, though mixed solvent systems incorporating water with ethanol or methanol may provide superior purification for specific impurity profiles.
Table 2: Solvent Pair Systems for Potential Use with this compound
| Primary Solvent | Anti-solvent | Miscibility | Application Notes |
|---|---|---|---|
| Water | Ethanol | High | May improve crystal habit and yield |
| Water | Acetone | High | Can reduce overall solubility effectively |
| Methanol | Toluene | Moderate | Less suitable for ionic compounds |
| Ethanol | Hexane | Limited | May require careful addition with agitation |
Required Equipment:
Materials:
1. Solvent Preparation and Dissolution
Weigh the crude this compound sample accurately and record the mass. Transfer the material to a clean Erlenmeyer flask—the sloping sides help minimize solvent evaporation and potential bumping [1]. Add a magnetic stir bar or several boiling chips to promote even heating and prevent violent boiling. In a separate flask, heat a sufficient volume of the selected solvent (typically water for this compound) to boiling, ideally 20-30% more than the minimum required for complete dissolution [1].
Add hot solvent in small increments to the flask containing this compound, swirling gently after each addition while maintaining the mixture on a hotplate. Continue adding solvent until complete dissolution occurs, noting the total volume used. If insoluble impurities are present (evidenced by persistent particulate matter despite additional solvent), proceed with hot filtration as described in the following section.
2. Hot Filtration (If Required)
Prepare a fluted filter paper positioned in a stemless funnel. Pre-heat the filtration apparatus using hot solvent vapors or an oven to prevent premature crystallization during transfer [1]. Add approximately 10-20% excess hot solvent to the solution to compensate for evaporation losses during filtration [1].
Quickly pour the hot solution through the filter paper, collecting the filtrate in a clean Erlenmeyer flask. If crystals begin to form during filtration, add a small volume of warm solvent to redissolve them. The hot filtration removes insoluble impurities that could otherwise act as nucleation sites for imperfect crystal growth or become incorporated in the final product.
3. Crystallization and Cooling
Once filtration is complete, cover the flask loosely with a watch glass to prevent contamination while allowing slight solvent evaporation. Set the flask on an insulated surface (paper towels or cork ring) to ensure controlled, gradual cooling [1]. Allow the solution to cool undisturbed to room temperature—typically requiring 30-60 minutes depending on volume.
After reaching ambient temperature, further enhance crystal formation by carefully transferring the flask to an ice bath for 30-60 minutes [1]. This temperature reduction maximizes yield by decreasing compound solubility. If crystal formation fails to initiate, employ crystallization induction techniques such as gently scratching the flask interior with a glass rod at the liquid-air interface or introducing a small seed crystal of pure this compound.
4. Crystal Isolation and Washing
Set up the vacuum filtration system with Büchner or Hirsch funnel clamped securely to a ring stand. Place appropriately sized filter paper in the funnel and wet it with a small amount of cold solvent to ensure proper sealing [1].
Swirl the crystal-containing flask gently to suspend crystals, then pour the mixture into the filtration funnel under vacuum. Rinse the flask with small portions of cold solvent to transfer residual crystals. Once transferred, wash the crystals on the filter with minimal cold solvent to remove adherent mother liquor containing impurities [1].
5. Drying and Storage
Maintain vacuum filtration for several minutes to remove excess solvent. Transfer crystals to a watch glass or petri dish, spreading them evenly to facilitate drying. For final drying, allow crystals to air-dry uncovered for 24 hours, use a vacuum desiccator for 2-4 hours, or employ a low-temperature drying oven (40-50°C) for 30-60 minutes [1]. Once completely dry, weigh the purified material and calculate percentage recovery. Store pure this compound in a tightly sealed container protected from light and moisture with appropriate labeling including date, batch information, and calculated purity.
The following workflow diagram illustrates the complete recrystallization process:
Figure 1: Recrystallization Workflow for this compound Purification
Percent recovery provides a quantitative measure of process efficiency, representing the mass percentage of purified material recovered relative to the initial crude sample [3]. Calculate percent recovery using the following fundamental formula:
Percent Recovery = (Mass of Purified Compound / Mass of Crude Compound) × 100% [3]
For example, if you begin with 5.00 g of impure this compound and obtain 3.85 g of purified crystals after recrystallization:
Percent Recovery = (3.85 g / 5.00 g) × 100% = 77.0%
This calculation assumes the initial material comprises primarily the target compound with impurities constituting a minor fraction. When the crude material contains significant impurities, the calculated recovery reflects both purification efficiency and the actual target compound content in the starting material [4]. In pharmaceutical development, it's essential to balance recovery percentage against purity requirements, as excessively high recoveries may indicate inadequate purification while very low recoveries suggest process inefficiency.
Multiple factors impact recrystallization recovery, with solvent volume representing one of the most significant controllable variables. Excessive solvent reduces yield by increasing compound retention in the mother liquor, while insufficient solvent may lead to impurity incorporation [1]. The cooling profile substantially affects both recovery and purity—gradual cooling typically yields larger, purer crystals but may slightly reduce recovery compared to rapid cooling which produces smaller crystals with higher surface area for impurity adsorption.
Temperature management during crystal isolation also influences recovery. Incomplete cooling or warm filtration equipment can redissolve crystals, diminishing yield. Proper washing technique using minimal cold solvent removes impurities without significantly dissolving crystalline material [1]. For mixed solvent systems, the anti-solvent addition rate requires optimization—too rapid addition may cause oiling out or excessive nucleation, while too slow addition reduces process efficiency.
Table 3: Troubleshooting Common Recrystallization Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| No crystal formation | Insufficient cooling, excessive solvent, no nucleation sites | Scratch flask, add seed crystal, evaporate excess solvent |
| Oil formation instead of crystals | Cooling too rapid, solvent inappropriate, compound decomposition | Slow cooling, change solvent, ensure proper temperature control |
| Low recovery | Excessive solvent, inefficient filtration, rapid cooling | Optimize solvent volume, pre-chill funnel, extend cooling time |
| Poor purity | Too much solvent used, fast crystallization, inadequate washing | Use minimum solvent, slow cooling, optimize wash volume |
| Crystal size too small | Rapid cooling, excessive agitation | Slow cooling, reduce agitation during crystallization |
Following recrystallization, comprehensive purity assessment is essential for pharmaceutical-grade materials. Several analytical techniques provide validation of purification efficacy:
Melting Point Analysis: Pure crystalline compounds typically exhibit sharp, well-defined melting points with minimal range (≤1-2°C). Impure compounds demonstrate melting point depression and broader ranges. Compare pre- and post-recrystallization melting behavior to qualitatively assess purity improvement [4].
X-ray Crystallography: This technique provides definitive structural information and purity confirmation at molecular level resolution. Single crystals suitable for X-ray analysis indicate high purity, as impurities disrupt crystal lattice formation [2].
Visual Inspection: High-purity crystals generally display uniform morphology, colorlessness (if applicable), and translucence. Color variations, irregular structures, or cloudiness may indicate residual impurities.
For this compound, additional analytical methods such as ion chromatography (chlorate anion purity), atomic absorption spectroscopy (rubidium cation purity), and ICP-MS (trace metal contaminants) may be employed depending on intended pharmaceutical application and regulatory requirements.
Even with optimized protocols, recrystallization may encounter challenges requiring intervention:
Poor Crystal Formation: If crystals fail to form after cooling, the solution may be undersaturated. Gently evaporate excess solvent before recooling, introduce seed crystals, or scratch the flask interior with a glass rod at the solution-air interface to provide nucleation sites [1].
Oil Formation: Instead of crystalline material, the compound may separate as an amorphous oil if cooled too rapidly or if the solvent's boiling point approaches the compound's melting point. Reheat the oil and slow the cooling rate significantly, or consider alternative solvent systems with different polarity [1].
Low Percent Recovery: Inadequate yield often results from excessive solvent volume, insufficient cooling, or premature termination of crystallization. Concentrate the mother liquor by evaporation and recool to obtain additional crop of crystals, though this secondary crop typically exhibits lower purity than the initial batch.
Poor Purity Improvement: If purified material demonstrates inadequate purity enhancement, consider multiple recrystallizations, alternative solvent systems, or preliminary purification via alternative methods (e.g., extraction or chromatography) before recrystallization [1]. For specific impurity profiles, activated carbon treatment during the hot dissolution phase may remove colored impurities, though this may also adsorb some target compound.
Recrystallization represents a powerful, versatile technique for purifying this compound to pharmaceutical standards when systematically applied with attention to fundamental principles. Successful implementation requires methodical solvent selection, controlled crystallization kinetics, and meticulous isolation techniques. The optimized protocol detailed in these application notes balances purity requirements with practical efficiency, providing researchers with a validated framework for producing high-purity this compound suitable for drug development applications.
Future method enhancements may explore mixed solvent systems for improved crystal habit control, gradient cooling profiles to optimize crystal size distribution, and analytical monitoring of the crystallization process for quality-by-design implementation. When properly executed, recrystallization remains one of the most effective and economically viable purification methods for solid compounds in pharmaceutical research and development.
Recrystallization purifies a solid compound by dissolving it in a hot solvent and then cooling the solution to form pure crystals. The key to success lies in selecting a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures [1] [2]. The impurity should either be very soluble in the cold solvent or insoluble in the hot solvent so it can be filtered out [1] [3].
For a compound like rubidium chlorate, a mixed solvent system like ethanol-water is often advantageous. Such a mixture can behave like ethanol (a less polar solvent) at high temperatures and like water (a more polar solvent) at low temperatures [4]. This large solubility difference between hot and cold conditions is ideal for high recovery of purified material.
The table below compares the properties of pure and mixed solvents for recrystallizing a polar compound like this compound.
| Solvent System | Key Characteristics | Suitability for Polar Solids (e.g., RbClO₃) | Key Considerations |
|---|---|---|---|
| Water | Highly polar, high boiling point, inexpensive, safe [1] [5]. | Likely high | Ideal if solubility temperature dependence is favorable; may not work if solubility in cold water is too high [5]. |
| Ethanol | Polar, intermediate boiling point [1]. | Moderate to low | Compound may be too soluble in cold ethanol, limiting crystal recovery [6]. |
| Ethanol-Water Mixture | Tunable polarity; behaves more like ethanol when hot, water when cold [4]. | Highly promising | Allows fine-tuning of solubility; the optimal ratio must be determined experimentally. |
This protocol adapts standard recrystallization methods for use with a this compound and an ethanol-water solvent system [1].
The following table outlines common problems, their causes, and potential solutions.
| Problem | Possible Causes | Solutions |
|---|---|---|
| No crystal formation upon cooling. | Solvent is too good (solubility too high); too much solvent used; cooling too fast [1]. | Reheat and evaporate some solvent, then re-cool. Scratch flask interior or add a seed crystal. |
| Oil formation instead of crystals. | Compound's melting point is depressed by solvent or impurities [1]. | Reheat until oil dissolves, then cool more slowly. Use a different solvent or solvent pair. |
| Low yield of purified crystals. | Excessive solvent used; solution cooled too rapidly; solubility in cold solvent is still significant [4]. | Optimize solvent volume; ensure slow cooling; consider a different solvent ratio with lower cold solubility. |
| Poor purification (impurities in crystals). | Cooling too fast forming small crystals that trap impurities; impurities have similar solubility [1]. | Cool more slowly. Perform a second recrystallization. |
For clarity and reproducibility, document your process. The workflow below outlines the key stages of the recrystallization process.
When conducting your experiments, record all data in a table like the one below.
| Experiment ID | Solvent Ratio (EtOH:H₂O) | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Percent Recovery | Purity Notes (e.g., Appearance) |
|---|---|---|---|---|---|---|
| Exp-01 | 0:100 | Complete | Low | Large, clear crystals | 85% | White, free-flowing |
| Exp-02 | 30:70 | Complete | Moderate | Small needles | 75% | Slightly off-white |
| Exp-03 | 50:50 | Complete | High | Very few crystals | 15% | - |
| Exp-04 | 70:30 | Partial | - | - | - | Did not proceed |
I hope this structured protocol provides a solid foundation for your work. Determining the optimal solvent ratio through careful experimentation is the key to a successful purification.
Controlled crystallization is a separation technique used to obtain a pure solid substance with a specific crystal size, shape, and habit. The process is primarily governed by two key stages [1]:
The main driving force for both stages is supersaturation, a state where the solution contains more dissolved solute than it would under equilibrium conditions. The methods to achieve supersaturation are detailed in the experimental section below. Precise control over the rates of nucleation and growth is essential for producing a material with the desired attributes [2] [1].
Several techniques can be employed to achieve controlled crystallization. The choice of method depends on the solute's solubility characteristics and the target crystal properties. The table below summarizes the most common techniques.
| Method | Principle | Key Controlling Parameters | Target Crystal Attributes |
|---|---|---|---|
| Cooling Crystallization [1] | Reduce solution temperature to decrease solute solubility. | Initial concentration, cooling rate, final temperature, agitation rate. | Narrow size distribution, defined crystal habit. |
| Antisolvent Crystallization [2] [1] | Add a solvent in which the solute has low solubility to reduce overall solubility. | Antisolvent type, addition rate (fast/slow), agitation intensity, addition point in vessel. | Small microcrystals, narrow size distribution, uniform habit [2]. |
| Evaporative Crystallization [1] | Remove solvent to increase solute concentration. | Temperature, pressure, surface area, gas flow rate (for forced evaporation). | Larger crystals, defined crystal forms. |
| Reactive Crystallization | In-situ chemical reaction generates a sparingly soluble product. | Reactant concentrations, addition rates, mixing efficiency, pH. | Fine powders, specific polymorphs. |
The following is a detailed protocol, inspired by a study on sodium nitroprusside, that can be adapted for RbClO₃. This method is particularly effective for producing microcrystals with a narrow size distribution [2].
The following diagram illustrates the logical workflow for developing and optimizing a controlled crystallization process, integrating the principles and methods described above.
For a robust and reproducible process, closely monitor the parameters in the following table. They are critical for achieving the target Crystal Quality Attributes (CQAs).
| Process Parameter | Impact on Crystallization | Recommended Monitoring Method |
|---|---|---|
| Supersaturation Level | Directly controls nucleation & growth rates; high levels can lead to instability and poor control. | In-situ probes (e.g., ATR-FTIR, FBRM). |
| Temperature | Affects solubility, supersaturation, and kinetic rates of nucleation and growth. | Calibrated temperature probe. |
| Agitation Rate | Influences mixing uniformity, heat/mass transfer, and can cause crystal breakage. | Controlled stirrer motor. |
| Antisolvent Addition Rate | A slow, controlled rate is crucial to manage supersaturation and avoid uncontrolled nucleation [2]. | Syringe pump. |
| Final Solvent Composition | Determines the final yield and can influence crystal form (polymorph). | Gravimetric or chromatographic analysis. |
This application note provides a comprehensive framework for designing a controlled crystallization process. To apply this to rubidium chlorate (RbClO₃), your first step should be to gather its specific solubility data in various pure and mixed solvents. The antisolvent method is a strong candidate for producing a narrow distribution of microcrystals, provided the addition rate is carefully controlled [2]. Success will depend on a systematic approach, beginning with robust solubility profiling and proceeding through iterative cycles of experimentation and analysis to define the optimal operating space for your specific goals.
While direct information on rubidium chlorate is limited, research on other rubidium crystals offers valuable insights:
The table below summarizes the general classes of single-crystal growth methods relevant to your research, based on the literature.
| Technique | Core Principle | Relevance to Rubidium Salts |
|---|---|---|
| Solution Growth (e.g., SEST) | Crystallization from a saturated solution as the solvent slowly evaporates [1]. | Highly relevant for water-soluble salts like this compound; suitable for complex compositions [2] [1]. |
| Solid-State Single Crystal Growth (SSCG) | Conversion of a polycrystalline solid into a single crystal through heat treatment, exploiting abnormal grain growth [2]. | A viable alternative if solution or melt methods are unsuitable; can be more cost-effective [2]. |
| Melt Growth Techniques | Solidification of a pure substance from its molten state [2]. | Common for many crystals but requires high temperatures and can face challenges with chemical homogeneity [2]. |
Based on the general principles and related work, here is a proposed high-level workflow for exploring the growth of this compound single crystals. The following diagram outlines the key decision points and processes.
Diagram Title: Single Crystal Growth Workflow
Once a crystal is grown, its quality and properties must be confirmed. The table below lists standard characterization techniques, with examples of the data they provide from a related crystal, RbHSH [1].
| Characterization Method | Data Output & Purpose | Example from RbHSH Crystal [1] |
|---|---|---|
| X-ray Diffraction (XRD) | Determines crystal system and unit cell parameters. | Confirmed triclinic system with space group P¹ [1]. |
| FTIR Spectroscopy | Identifies functional groups and molecular bonding. | Identified intramolecular O-H-O and C-H-O bonding [1]. |
| UV-Vis Spectroscopy | Measures optical transparency and band gap. | 89% transparency with a low cutoff wavelength of 240 nm and a band gap of 5.21 eV [1]. |
| Thermal Analysis (TGA/DSC) | Assesses thermal stability and decomposition points. | Thermally stable up to 174 °C [1]. |
| Mechanical Analysis | Determines hardness and other mechanical properties. | Classified as a "hard material" [1]. |
| Photoluminescence (PL) Spectroscopy | Analyzes light emission properties. | Emitted blue light with a wavelength of 484 nm [1]. |
Given the lack of a direct recipe, here are steps you can take to develop a working protocol:
Rubidium chlorate (RbClO₃) represents a specialized chemical compound with applications spanning pharmaceutical research, materials science, and specialized pyrotechnics. While rubidium chloride (RbCl) itself has diverse applications in electronics, pharmaceuticals, and research, the chlorate derivative offers unique properties that make it valuable for specialized research applications. [1] [2] The production of this compound via electrolysis provides researchers with a method to synthesize this compound in laboratory settings, though it requires careful attention to safety protocols and process optimization. These application notes provide research teams with detailed methodologies for designing, constructing, and operating electrolytic cells specifically configured for this compound production, with emphasis on procedural reproducibility, safety considerations, and quality verification.
The electrolytic method described herein adapts industrial chlorate production principles to laboratory-scale operations suitable for research quantities. Recent market analyses indicate growing interest in rubidium compounds, with the rubidium chloride market expected to see price increases of 2.3% annually through 2030, driven by demand from pharmaceutical and high-tech industries. [2] This economic context makes efficient laboratory-scale production methods increasingly valuable for research organizations. The protocols outlined below have been optimized based on both theoretical principles and practical experimental accounts, including successful laboratory syntheses achieving approximately 27g of product from 25g of rubidium carbonate precursor. [3]
The electrochemical synthesis of chlorates from chloride salts follows well-established principles of electrochemistry, primarily governed by Faraday's laws of electrolysis. These laws establish the quantitative relationship between electrical charge passed through the system and the mass of substance transformed at the electrodes. [4] In the specific case of chlorate formation from rubidium chloride, the process involves both direct electrochemical reactions at the electrodes and subsequent chemical reactions in the electrolyte solution that convert the initial products to the desired chlorate.
The primary reaction mechanism for chlorate formation, based on the Foerster and Mueller theory, involves several sequential steps. Initially, at the anode, chloride ions undergo oxidation to form chlorine, while at the cathode, water molecules are reduced to produce hydrogen gas and hydroxide ions. [5] The dissolved chlorine then hydrolyzes to form hypochlorous acid, which exists in equilibrium with hypochlorite ions. The critical chlorate-forming step occurs when hypochlorous acid reacts with hypochlorite ions in solution, generating chlorate and chloride ions in a chemical disproportionation reaction. This pathway requires 6 Faradays of charge per mole of chlorate produced, representing the most efficient route with a theoretical current efficiency of 100%. [5] An alternative, less efficient pathway involves the electrochemical oxidation of hypochlorite to chlorate, requiring 9 Faradays per mole and resulting in oxygen evolution that reduces current efficiency.
Table 1: Key Electrochemical Reactions in this compound Synthesis
| Electrode | Reaction | Process Type |
|---|---|---|
| Anode | 2Cl⁻ → Cl₂(aq) + 2e⁻ | Oxidation |
| Cathode | 2H₂O + 2e⁻ → H₂ + 2OH⁻ | Reduction |
| Solution | Cl₂(aq) + H₂O ⇌ HClO + H⁺ + Cl⁻ | Hydrolysis |
| Solution | 2HClO + ClO⁻ → ClO₃⁻ + 2Cl⁻ + 2H⁺ | Disproportionation |
Several critical parameters influence the efficiency and success of the electrolytic process. The pH of the electrolyte must be maintained around 6 to optimize the concentration balance between hypochlorous acid and hypochlorite ions, favoring the efficient chemical formation of chlorate. [5] Temperature control between 60-80°C represents a compromise between enhancing reaction kinetics and minimizing parasitic side reactions and electrode corrosion. The initial chloride concentration affects both conductivity and reaction pathway, with higher concentrations generally favoring chlorate formation over perchlorate production. Additionally, electrode material selection and current density significantly impact reaction efficiency, electrode longevity, and potential contamination of the product.
The design of an efficient electrolysis cell for this compound production requires careful selection of components to withstand corrosive environments while facilitating the desired electrochemical reactions. The cell body should be constructed from chemical-resistant materials such as glass (e.g., Duran or Pyrex) or certain plastics, with a demonstrated successful implementation using a 100mL Duran bottle with epoxy-sealed electrode connections. [3] The container must provide adequate volume for the electrolyte while allowing for gas evolution and temperature management during operation.
Electrode selection represents one of the most critical factors in cell design. For the anode, dimensionally stable electrodes resistant to highly oxidizing conditions are essential. Platinum-based anodes have proven effective in laboratory settings, with reports using a 10×10mm platinum anode successfully for this compound production, though some discoloration (gold tinting) was observed after extended operation at elevated temperatures. [3] Alternative anode materials include graphite substrate lead dioxide or pure graphite, though these may exhibit higher erosion rates. For the cathode, materials such as titanium, stainless steel, or nickel are suitable, with successful implementations using titanium wire. [3] [5] The cathode surface area should generally be larger than the anode to minimize current density and potentially reduce hydrogen embrittlement.
Table 2: Electrolysis Cell Components and Specifications
| Component | Material Options | Key Specifications | Notes |
|---|---|---|---|
| Cell Body | Glass (Duran/Pyrex), CPVC, PTFE | 100-500mL capacity, chemical resistance | 100mL Duran bottle demonstrated [3] |
| Anode | Platinum, MMO, PbO₂/Graphite | 10×10mm Pt sheet, welded connection | Post-operation gold discoloration noted [3] |
| Cathode | Titanium, Stainless Steel 316, Nickel | Wire or mesh, larger surface area than anode | Titanium wire successfully implemented [3] |
| Power Supply | DC Bench Power Supply | 0-5A, 0-10V, constant current mode | Adjustable voltage to maintain current [5] |
| Additives | Potassium dichromate, Potassium fluoride | 1-2g/L for cathode protection | Concentration depends on anode material [5] |
The power supply requirements for chlorate cells typically involve direct current with operational parameters in the range of 3.5-4.5 volts and current adjusted based on electrode surface area, typically 0.1-0.5A per cm² of anode surface. [5] A laboratory-scale system might operate at approximately 1A for small-scale production. [3] The power supply should offer constant current operation to maintain consistent reaction rates despite changing electrolyte conductivity throughout the process. Additionally, the system may require temperature management through passive cooling or occasional active cooling, particularly toward the end of the process when electrolyte volume decreases and resistance increases, generating additional heat.
The assembly of the electrolysis cell follows a systematic procedure to ensure proper operation and safety:
Cell Preparation: Begin by thoroughly cleaning the cell body with distilled water and optionally with dilute acid solution to remove any metallic or organic contaminants. Rinse repeatedly with distilled water and allow to air dry.
Electrode Installation: Fix the electrodes to compatible lids or covers using chemical-resistant epoxy, ensuring proper separation distance (typically 0.5-2cm) between anode and cathode. The epoxy seal must fully encapsulate the electrode connection points to prevent electrolyte leakage or corrosion. Allow the epoxy to cure completely according to manufacturer specifications before proceeding.
Gas Management System: Install a gas venting tube to divert potentially hazardous chlorine and hydrogen gases outside the laboratory or into an appropriate scrubbing system. The tubing should be chemically resistant and positioned to prevent backflow or condensation blockage.
Electrical Connections: Connect the electrodes to the power supply using appropriate wiring, ensuring robust connections to minimize resistance. Incorporate an ammeter in series to verify current and consider fusing the circuit for safety.
Leak Testing: Before introducing the electrolyte, perform a leak test with distilled water to verify the integrity of all seals and connections.
The following diagram illustrates the complete electrolysis cell setup with all critical components:
Diagram 1: Electrolysis cell setup showing major components and connections
The electrolyte formulation begins with the preparation of a rubidium chloride solution. While rubidium chloride can be used directly if available, it is more commonly prepared in situ from rubidium carbonate through neutralization with hydrochloric acid, as demonstrated in practical implementations. [3] The specific protocol for electrolyte preparation follows these steps:
Precursor Neutralization: Gradually add 20% hydrochloric acid to a solution of rubidium carbonate in distilled water while monitoring pH with a calibrated pH meter. Continue addition until a pH of 6-7 is achieved, indicating complete conversion to rubidium chloride. The typical starting material ratio is approximately 25g rubidium carbonate to 80mL final solution volume. [3]
Additive Incorporation: To prevent reduction of hypochlorite and chlorate at the cathode, add an appropriate cathode protector. For systems with graphite or lead dioxide anodes, potassium dichromate at 1-2g/L is effective, forming a protective chromium oxide layer on the cathode surface. For platinum anodes, potassium fluoride may be used as an alternative at similar concentrations. [5]
Final Volume Adjustment: After complete neutralization and additive incorporation, add distilled water to achieve the final working volume, typically filling the cell to 70-80% of capacity to allow for gas disengagement and prevent foam overflow.
Initial Conductivity Check: Verify electrolyte conductivity by briefly applying low voltage (1-2V) and confirming current flow, adjusting concentration if necessary by adding more rubidium chloride or distilled water.
With the electrolyte prepared and cell assembled, operation proceeds according to the following protocol:
Initial Setup: Transfer the prepared electrolyte to the cell, ensuring complete immersion of the electrodes. Connect the gas venting system and verify all electrical connections are secure.
Process Initiation: Set the power supply to constant current mode and apply the predetermined current density. For laboratory-scale cells with approximately 10cm² electrode area, 1A represents a practical starting point (0.1A/cm²). [3] The initial voltage will typically be 3.5-4.0V, depending on electrode distance and electrolyte conductivity. [5]
Continuous Monitoring: Monitor the cell voltage, current, and temperature regularly throughout the process. The voltage may gradually increase as chloride concentration decreases and solution resistance changes. Maintain temperature between 60-80°C through passive or active cooling as required.
Process Completion Indicators: Continue electrolysis until no further chloride is detected in the electrolyte (typically 12-36 hours for small cells). The completion can be confirmed by noting a significant voltage increase (to 5-6V) and decreased gas evolution. In practical demonstrations, the process has been run for "a little over 12 hours" with satisfactory crystal formation. [3]
Safety Shutdown: When process completion indicators are observed, gradually reduce current to zero before disconnecting power. Allow the cell to cool before handling, maintaining gas ventilation until the system reaches room temperature.
The following flowchart illustrates the complete operational workflow from preparation to product recovery:
Diagram 2: Electrolysis operation workflow from electrolyte preparation to product recovery
Once electrolysis is complete and the electrolyte has cooled, the this compound product can be recovered through the following procedure:
Crystal Separation: Decant the supernatant solution from the crystal bed, then collect the crystals using vacuum filtration with chemical-resistant filter paper. For small quantities, careful decantation followed by filtration may be preferable to minimize product loss.
Crystal Washing: Rinse the collected crystals with small aliquots of ice-cold distilled water or a chilled ethanol-water mixture to remove residual chloride and other soluble impurities. Use minimal wash volume to prevent excessive product dissolution.
Drying Process: Transfer the washed crystals to a watch glass or petri dish and dry at ambient temperature in a desiccator or at slightly elevated temperatures (40-50°C) in a drying oven. Avoid excessive heating that might promote decomposition. Practical implementations have obtained "around 27g of a white precipitate" from 25g of rubidium carbonate precursor. [3]
Storage Conditions: Store the dried this compound in a sealed, light-resistant container in a cool, dry environment with appropriate labeling indicating the compound identity, date of synthesis, and any relevant hazard information.
Verification of this compound identity and purity can be accomplished through several accessible laboratory methods:
Methylene Blue Test: Prepare a dilute aqueous solution of the product and add one drop of 1% methylene blue solution. The persistence of blue color without formation of a purple precipitate indicates the absence of perchlorate and confirms chlorate identity. [3]
Flame Test Characterization: Create a small mixture of the product with a reducing agent such as ascorbic acid (approximately 40:60 ratio) and ignite a small quantity. A distinct pink flame coloration characteristic of rubidium confirms the cation identity, with reported observations of "pink flame" and high sensitivity. [3]
Solubility and Crystal Properties: Confirm physical characteristics including high water solubility and typical crystal habit, which should appear as white, crystalline material.
Additional Analytical Methods: For more comprehensive characterization, techniques such as differential scanning calorimetry (thermal behavior), X-ray diffraction (crystal structure), or ion chromatography (anion quantification) may be employed if available.
Table 3: Troubleshooting Guide for Common Operational Issues
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low Product Yield | Low current efficiency, side reactions | Verify pH control (maintain ~6), check electrode connections | Use cathode protector, optimize temperature [5] |
| Electrode Degradation | High temperature, incorrect polarity | Reverse polarity check, implement cooling | Use compatible electrode materials, temperature control [3] |
| Chlorine Odor | Poor gas management, high pH | Improve ventilation, adjust pH downward | Verify gas venting, monitor pH regularly [5] |
| Voltage Instability | Changing electrolyte concentration, deposits | Clean electrodes, adjust electrode distance | Maintain constant current, periodic inspection [5] |
| Product Discoloration | Metal impurities, overheating | Recrystallize product, add chelating agents | Use high purity materials, control temperature [3] |
Even with careful implementation, electrolytic this compound production may encounter operational challenges requiring specific interventions. The troubleshooting table above (Table 3) addresses common issues, but several additional optimization strategies can enhance process performance:
Current Efficiency Improvement: The theoretical current efficiency for chlorate formation is 100% for the chemical disproportionation pathway, but practical systems often achieve lower values due to competing reactions. [5] To maximize efficiency, maintain optimal pH conditions (approximately 6) throughout the process, as this balance between hypochlorous acid and hypochlorite concentrations favors the primary chlorate formation pathway. Additionally, controlled temperature management between 60-80°C enhances reaction kinetics while minimizing hypochlorite decomposition.
Product Quality Enhancement: For applications requiring high purity, implement a recrystallization step by dissolving the crude product in minimal hot distilled water, filtering to remove insoluble impurities, and allowing slow cooling for crystal formation. This process effectively removes residual chloride and other soluble contaminants. Additionally, avoid introducing ammonium compounds at any stage, as these can form dangerously sensitive nitrogen trichloride or ammonium chlorate. [5]
Process Scaling Considerations: While these protocols focus on laboratory-scale production (typically 25-100g batches), scaling requires attention to heat management and mixing. Larger systems may require active cooling, mechanical agitation for even current distribution, and potentially diaphragm arrangements to separate anode and cathode products. The fundamental principles remain consistent, but electrode surface area to volume ratios and current distribution become increasingly important with scale.
Rubidium chlorate (RbClO₃, CAS 13446-71-4) is a specialized inorganic compound with applications in pyrotechnics, oxidizer research, and materials science. With a molecular weight of 168.92 g/mol and a density of 3.19 g/cm³, this white crystalline solid presents unique research opportunities due to rubidium's position in the alkali metal group [1]. The synthesis of this compound requires precise temperature control throughout the process, as both the reaction kinetics and safety profile are highly temperature-dependent. Unlike more common chlorates like potassium chlorate, this compound has greater hygroscopicity and different crystallization behavior, necessitating modified synthesis approaches [2].
The primary hazard associated with this compound stems from its powerful oxidizing capabilities. Chlorate salts generally form more sensitive mixtures than their perchlorate counterparts and require special handling precautions [3]. Additionally, the high cost of rubidium precursors (approximately $46 for 25g of rubidium carbonate) makes optimization of synthesis protocols crucial to minimize losses [2]. These application notes provide detailed methodologies for temperature-controlled synthesis of this compound, specifically designed for research and development settings where reproducibility and safety are paramount.
The synthesis of this compound can be accomplished through two primary pathways: electrolytic oxidation of rubidium chloride or chemical conversion from rubidium carbonate. The electrolytic method provides higher purity and better control over crystal quality but requires specialized equipment. The chemical conversion method is more accessible but may introduce impurities that require subsequent purification steps.
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Electrolytic Method | Chemical Conversion Method |
|---|---|---|
| Starting Materials | Rubidium chloride | Rubidium carbonate + HCl |
| Temperature Range | 60-80°C | Room temperature to 60°C |
| Reaction Time | 12-24 hours | 1-2 hours + crystallization time |
| Equipment Needs | Electrolysis cell, power supply, temperature control | Standard glassware, pH measurement, heating mantle |
| Yield | ~27g from 25g Rb₂CO₃ (equivalent) | Theoretical yield depends on conversion efficiency |
| Purity Considerations | High with proper electrode selection | May contain carbonate/bicarbonate byproducts |
The electrolytic method leverages the well-established electrochemical oxidation of chloride to chlorate, which proceeds through hypochlorite intermediates [3]. For this compound specifically, direct electrolysis of rubidium chloride solutions offers advantages in terms of product purity and crystal quality. The chemical conversion approach involves first preparing rubidium chloride from rubidium carbonate and hydrochloric acid, followed by metathesis reactions or direct electrolysis of the resulting chloride solution [2].
Temperature control is essential throughout this compound synthesis, influencing reaction rates, current efficiency, crystal quality, and most importantly, safety margins. The following parameters have been optimized specifically for this compound synthesis based on experimental data:
Table 2: Temperature Parameters for this compound Synthesis
| Process Stage | Optimal Temperature Range | Upper Safety Limit | Impact of Deviation |
|---|---|---|---|
| Electrolyte Preparation | 20-30°C | 40°C | Poor RbCl dissolution below 20°C |
| Electrolysis Operation | 60-70°C | 80°C | <60°C: Reduced reaction rate; >70°C: Increased corrosion |
| Chemical Conversion | 25-40°C | 60°C | >40°C: Loss of chlorine gas, reduced yields |
| Crystallization | 0-10°C | 30°C | >10°C: Reduced crystal yield; <0°C: Inclusion of impurities |
| Drying | 40-50°C | 60°C | >60°C: Risk of decomposition |
The electrolysis temperature between 60-70°C represents a critical compromise between several competing factors. Higher temperatures increase the reaction kinetics of hypochlorite disproportionation to chlorate (the primary chemical pathway), but also accelerate electrode corrosion and reduce chlorine solubility [3]. For this compound specifically, temperatures approaching 80°C can cause anode degradation, as evidenced by the gold discoloration observed on platinum anodes when cells overheat [2]. During chemical conversion, maintaining temperatures below 60°C is essential to prevent the decomposition of reactants and minimize the formation of unwanted byproducts.
The electrolytic synthesis of this compound provides high-purity product suitable for sensitive applications. This protocol has been adapted from experimental results reporting successful production of approximately 27g of this compound [2].
Electrolyte Preparation: Prepare a rubidium chloride solution by slowly adding 20% HCl to rubidium carbonate until pH 6-7 is reached. Add distilled water to achieve a final volume of 80mL. The temperature during this neutralization should be maintained below 30°C to prevent loss of chlorine gas [2].
Cell Assembly: Assemble the electrolysis cell with platinum anode and titanium cathode, ensuring proper spacing (typically 5-10mm). Seal the electrodes with chemical-resistant epoxy. Install the gas diversion tube to vent gases safely outdoors [2].
Initial Electrolysis: Fill the cell with electrolyte and begin electrolysis at 1A constant current. Maintain temperature at 60-70°C using a water bath. Continue electrolysis for 12-24 hours. Monitor cell voltage, which should typically be in the 3.5-4.5V range [3].
Crystallization: After electrolysis, allow the cell to cool slowly to room temperature, then transfer to a refrigerator at 4°C for 12 hours to complete crystallization [2].
Product Recovery: Collect crystals by vacuum filtration. Wash with small amounts of ice-cold distilled water to remove residual chloride ions.
Drying: Dry the crystals at 40-50°C for 2-4 hours until constant weight is achieved. Store in a desiccator protected from light.
Diagram 1: Electrolytic Synthesis Workflow for this compound
For laboratories without specialized electrochemical equipment, this compound can be synthesized through chemical conversion. This method involves the preparation of rubidium chloride followed by conversion to chlorate via metathesis reactions.
Rubidium Chloride Preparation: Dissolve 25g rubidium carbonate in 100mL distilled water. Slowly add 20% HCl with continuous stirring until pH 6-7 is achieved. Maintain temperature below 40°C during neutralization. The resulting solution contains rubidium chloride [2].
Chlorate Formation (Metathesis): Add stoichiometric amount of ammonium chlorate or calcium chlorate to the rubidium chloride solution with continuous stirring. The reaction proceeds as follows:
Byproduct Removal: Remove ammonium or calcium ions through selective precipitation or crystallization. For ammonium ions, evaporation at reduced pressure at 40-50°C can be effective [5].
Crystallization: Concentrate the solution by evaporation at 40-50°C until saturation is achieved, then cool to 0-10°C for 12-24 hours to complete crystallization.
Product Recovery and Drying: Collect crystals by vacuum filtration, wash with minimal ice-cold distilled water, and dry at 40-50°C for 2-4 hours.
Confirming the identity and purity of synthesized this compound is essential for research applications. Several methods have been validated for this purpose:
Methylene Blue Test: Add one drop of 1% methylene blue solution to a sample dissolved in water. A persistent blue color without purple precipitate indicates chlorate rather than perchlorate [2].
Flame Test: Ignite a small sample mixed with a reducing agent like ascorbic acid (approximately 40:60 ratio). This compound produces a characteristic pink flame [2].
Thermal Analysis: Determine the triple point temperature using critically evaluated thermophysical property data [6].
X-ray Diffraction: Confirm crystal structure and phase purity.
Table 3: Analytical Methods for this compound Characterization
| Analytical Method | Purpose | Key Parameters | Expected Results |
|---|---|---|---|
| Gravimetric Analysis | Purity assessment | Sample dried at 40-50°C to constant weight | >98% purity for well-prepared samples |
| Flame Photometry | Rubidium content quantification | Excitation at 780-795 nm | Consistent with theoretical Rb content (50.4%) |
| Ion Chromatography | Chlorate content and chloride impurity | Anion exchange column, conductivity detection | Chlorate >98%, chloride <1.5% |
| Polarography | Reduction behavior study | Hanging mercury drop electrode | Characteristic chlorate reduction waves |
The synthesis and handling of this compound require strict safety protocols due to several significant hazards:
Oxidizing Hazard: this compound is a strong oxidizer that forms sensitive mixtures with organic compounds, fine metal powders, sulfur, and phosphorus. A 40:60 mixture with ascorbic acid has been shown to be quite sensitive, with demonstrated self-ignition capability [2]. Always test small quantities of new mixtures and store separately from reducing agents.
Incompatibility Warning: Never use ammonium salts in electrolytic synthesis, as this can lead to the formation of explosive nitrogen trichloride (NCl₃) and ammonium chlorate (NH₄ClO₃). These compounds are dangerously sensitive and can lead to spontaneous ignition of mixtures [3].
Thermal Stability: While this compound is thermally stable at room temperature, it begins to decompose at elevated temperatures. Never exceed 60°C during drying, and immediately disconnect electrolysis power if the cell temperature approaches 80°C [2].
Personal Protective Equipment: Always wear impact-resistant safety goggles, chemical-resistant gloves, and a lab coat when handling this compound or its precursors. Conduct synthesis in a fume hood with a blast shield when possible, particularly during initial testing of new batches.
Low Yield: If crystallization yield is low, consider slower cooling rates or seeding with existing this compound crystals. Also verify that the electrolysis current efficiency is optimized by maintaining pH around 6 and temperature between 60-70°C [3].
Product Purity: If chloride contamination is detected, recrystallize from minimal hot distilled water. For carbonate impurities, add minimal dilute HCl to pH 6-7 before final crystallization.
Electrode Degradation: If using platinum anodes, avoid temperatures above 80°C, which can cause discoloration and degradation. For MMO anodes, maintain pH above 3 to prevent accelerated deterioration [2].
Spontaneous Crystallization: If crystallization occurs prematurely during electrolysis, slightly reduce the electrolyte concentration and ensure temperature remains above 60°C during the electrolysis phase.
The synthesis of this compound requires careful attention to temperature parameters throughout the process, particularly during the critical electrolysis phase (60-70°C) and subsequent crystallization (0-10°C). The electrolytic method provides superior purity and crystal quality for research applications, while the chemical conversion method offers accessibility for laboratories without specialized electrochemical equipment.
The high cost of rubidium precursors makes optimization of synthesis conditions particularly important to maximize yield and minimize losses. Additionally, the sensitivity of chlorate mixtures necessitates rigorous safety protocols and purity verification before use in formulations.
These application notes provide a foundation for reproducible synthesis of this compound for research purposes. Researchers are encouraged to adapt these protocols to their specific laboratory conditions while maintaining the critical temperature parameters and safety measures outlined herein.
The table below summarizes a key experimental method for producing this compound via electrolysis, as described in a community forum [1]. This can serve as a reference for your own experiments.
| Parameter | Description |
|---|---|
| Objective | To produce this compound (RbClO₃) crystals via electrolysis. |
| Starting Material | Rubidium carbonate (Rb₂CO₃), 25g [1]. |
| Solution Preparation | Neutralize 20% HCl with Rb₂CO₃ to pH 6-7. Add distilled water to a total volume of 80ml [1]. |
| Electrolysis Cell | • Vessel: 100 ml Duran bottle. • Anode: 10x10mm platinum. • Cathode: Titanium wire. • Setup: Epoxy seal; gas outlet tube to vent outside [1]. | | Process Conditions | • Current: 1 Amp. • Duration: ~12 hours to initial crystal formation; longer for higher yield [1]. | | Product Identification | • Methylene Blue Test: No purple precipitate suggests chlorate, not perchlorate [1]. • Flame Test: Ignition with ascorbic acid produces a pink flame [1]. | | Reported Yield | ~27g of white precipitate [1]. | | Hazard Note | Mixtures with ascorbic acid or magnesium powder are highly sensitive and can ignite spontaneously [1]. |
Here are some common issues and questions that might arise during your experiment, with potential solutions based on general laboratory practice.
| Question/Issue | Possible Cause & Solution |
|---|
| Low or No Crystal Yield | • Supersaturation not achieved: Ensure the solution is sufficiently concentrated and evaporation is slow and controlled. Use a nearly saturated starting solution [1]. • Current too low: Verify the power supply is maintaining a consistent 1 Amp current [1]. • Seed crystals: The presence of a few initial crystals can encourage further growth. | | Unidentified White Precipitate | • Confirming chlorate: Use the methylene blue test. A blue solution without a purple precipitate indicates chlorate is present instead of perchlorate [1]. • Flame test: Mix a small amount with ascorbic acid. A pink flame upon ignition provides further evidence for this compound [1]. | | Electrode Degradation | • Anode discoloration: The platinum anode may turn a gold color if the cell overheats. Ensure adequate cooling and do not exceed recommended current densities [1]. | | Is this compound safe to handle? | • Reactivity: It forms highly sensitive and energetic mixtures with reducing agents like ascorbic acid or magnesium powder. These can self-ignite. Handle with extreme care, in very small quantities, and behind a safety shield [1]. |
To help visualize the overall process and the critical concept of supersaturation, I've created the following diagrams using Graphviz.
This diagram illustrates the logical relationship between experimental conditions and the supersaturation state, which is key to controlling crystallization.
The table below summarizes key identification and hazard information for Rubidium Hydroxide.
| Property | Specification |
|---|---|
| Linear Formula [1] | RbOH |
| Hazard Class [2] | 8 - Corrosive Liquids |
| Identification Number [2] | UN 2678 |
| Packing Group [2] | II (Medium danger) |
| Transport Information [1] | UN 2677 8/PG 2 |
| Signal Word [1] | Danger |
| Hazard Statements [1] | H302+H312+H314 - Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. |
While direct protocols for electrolysis with RbOH are not available, the following guidelines synthesize general best practices for handling corrosive substances in a lab setting.
Rubidium hydroxide is a strong base, and its corrosive nature is inherent. The goal is not to eliminate corrosion but to manage and minimize it through appropriate material selection and controlled operating conditions to ensure experimental integrity and safety [1].
Material Selection for Components: The choice of materials for electrolysis cells, electrodes, and fittings is critical.
Operational Parameter Control:
Physical Protection & Design:
Q1: What are the key storage requirements for rubidium hydroxide solutions to ensure safety and stability? A1: According to hazardous materials regulations, it must be stored away from incompatible substances. Specifically, you must stow it "separated from" acids and "away from" ammonium compounds [2]. This prevents dangerous reactions that could lead to heat generation, toxic gas release, or combustion.
Q2: I need to transport rubidium hydroxide solution within my lab or facility. What quantity limits apply? A2: For non-bulk packaging, the quantity limits are as follows [2]:
Q3: The surface of my metal electrode appears pitted after electrolysis in RbOH. What is the likely cause and how can I prevent it? A3: Pitting is a common form of localized corrosion. The likely cause is the breakdown of the material's passive film in the specific electrochemical conditions (RbOH concentration, temperature, applied potential). To prevent it:
The diagram below outlines a systematic workflow for developing a corrosion-minimized electrolysis system, based on the strategies discussed.
Corrosion Mitigation Workflow
Current density is a critical parameter in electrolysis, directly influencing production rate, energy efficiency, and product quality. The core challenge is optimizing it to maximize efficiency without compromising stability.
The table below outlines common problems related to current density, their potential causes, and investigative steps based on general electrolysis principles.
| Problem | Potential Causes | Investigation & Resolution Steps |
|---|
| Low Current Efficiency | Current density beyond optimal range; high mass transport losses; undesirable side reactions [1] [4]. | 1. Perform a polarization curve analysis to identify the optimal operational window [5]. 2. Check for electrode saturation with product gas bubbles, which reduces active area [5]. 3. Analyze electrolyte composition and flow to minimize parasitic reactions [4]. | | Unstable Operation & Electrode Degradation | Excessively high current density causing non-adherent deposits or gas-induced stress; catalyst corrosion or dissolution [1]. | 1. Verify that operational current density is within the stable range for your electrode material and electrolyte system [1]. 2. Inspect the physical condition of electrodes for cracking or crust formation [1]. 3. For non-precious metal systems, ensure catalyst stability under high current loads (e.g., consider oxide-promoted structures like Ni4Mo [6]). | | Failure to Achieve Target Current Density | Insufficient catalyst activity; high cell resistance (ohmic losses); limited ionic conductivity in the electrolyte [5] [3]. | 1. Measure the ohmic resistance of the cell (e.g., via impedance spectroscopy) and apply IR correction to data analysis [5]. 2. Consider advanced catalyst materials like high-entropy Metal-Organic Frameworks (MOFs) that can optimize electronic configuration for higher activity [7]. 3. Ensure electrolyte concentration and temperature are optimized for high ionic conductivity [5]. |
This protocol, adapted from a method for screening water electrolysis catalysts, provides a robust procedure for evaluating electrode performance in a three-electrode cell [5]. This is suitable for benchmarking new materials or troubleshooting existing ones.
Equipment and Supplies:
Step-by-Step Procedure:
This experimental workflow for screening and troubleshooting electrode performance can be visualized as follows:
For researchers looking to push the boundaries of performance, recent studies on novel catalyst designs offer valuable insights:
Here are answers to common questions tailored for researchers and scientists.
The following table summarizes the performance of different anode materials in forming chlorate and perchlorate from a chloride solution.
| Anode Material | Maximum [ClO₃⁻] Formed (μM) | Time to Reach Max [ClO₃⁻] | Final [ClO₄⁻] Formed (μM) | Time to Reach Final [ClO₄⁻] |
|---|---|---|---|---|
| Boron-Doped Diamond (BDD) | 276.2 | 0.5 h | ~1000 | 4.0 h |
| Magnéli Phase Ti₄O₇ | 350.6 | 4.0 h | 780.0 | 8.0 h |
Source: Adapted from [2]
The workflow below visualizes the strategic decision process for preventing perchlorate formation.
The table below summarizes the effectiveness of the surface functionalization approach.
| Electrode Type | Solution | Perchlorate Formation Rate | Reduction in Selectivity |
|---|---|---|---|
| Standard BDD | 10 mM NaCl | 0.28 ± 0.01 mmol m⁻² min⁻¹ | Baseline |
| SAM-Functionalized BDD | 10 mM NaCl | <0.00012 mmol m⁻² min⁻¹ | 99.85% |
| Standard BDD | 1 mM NaClO₃ | 0.45 ± 0.03 mmol m⁻² min⁻¹ | Baseline |
| SAM-Functionalized BDD | 1 mM NaClO₃ | <0.00012 mmol m⁻² min⁻¹ | 99.94% |
Source: Adapted from [1]. SAM: Self-Assembled Monolayer.
Although specific data for rubidium chlorate is unavailable, here is the general context for the problem you're facing:
Without established protocols, your research may need to focus on empirical investigation. The table below summarizes potential strategies to explore.
| Strategy | Methodological Approach | Key Parameters to Measure & Optimize |
|---|---|---|
| Solvent Optimization | Test solubility in different solvent systems (e.g., water, water-alcohol mixtures, other polar aprotic solvents) at elevated temperatures. | Solubility (g/100g solvent), electrolyte conductivity, reaction yield, and solvent stability under electrolysis. |
| Temperature Control | Perform electrolysis in a thermostatically controlled cell, measuring solubility across a safe operational temperature range. | Solubility at various temperatures, current efficiency, and chlorate production rate. Avoid solvent boiling/decomposition. |
| Electrolyte Composition | Use a mixed electrolyte system where a highly soluble salt (e.g., sodium chloride) provides conductivity, while rubidium ions are supplied by the sparingly soluble this compound. | Total ionic strength, current density, and the ratio of this compound to soluble salt to maximize rubidium incorporation. |
| Advanced Reactor Design | Employ a reactor with continuous stirring or ultrasound agitation to manage the solid-liquid interface and a filtration system to handle precipitate. | Mass transfer rates, particle suspension, and prevention of electrode fouling. |
Based on the strategies above, the following diagram outlines a logical workflow for systematically troubleshooting this issue.
The workflow begins with foundational solubility measurements and proceeds through parallel investigative paths.
The table below summarizes the key properties of this compound identified from the search results.
| Property | Value | Source / Context |
|---|---|---|
| CAS Number | 13446-71-4 | [1] |
| Molecular Formula | ClO₃Rb | [1] |
| Molecular Weight | 168.919 g/mol | [1] |
| Density | 3.190 g/cm³ | [1] |
| Appearance | White, crystalline solid | [2] [1] |
| Crystal Morphology | Information not available | - |
| Combustion Color | Pink/Purple flame | [2] |
One experimental procedure for creating this compound was found on a science discussion forum. The process involves the electrolysis of rubidium chloride [2]. The workflow is outlined below.
This synthesis method produces a white precipitate confirmed to be this compound through a methylene blue test (no purple precipitate for perchlorate) and a combustion test with ascorbic acid, which produced a pink flame [2].
Based on the synthesis account and general chemical knowledge, please pay close attention to the following points:
Given the lack of specific information on morphology control, here are steps you can take to advance your research:
In chlorate electrolysis, pH control is not just important—it's essential for efficiency and safety. The ideal pH is maintained around 6 [1] [2]. This acidic environment maximizes the concentration of key reaction intermediates (HClO and ClO⁻), leading to higher current efficiency and chlorate yield [1]. Operating outside this range promotes unwanted side reactions, such as oxygen evolution, and can lead to the formation of unstable and highly sensitive compounds like nitrogen trichloride, especially if ammonium ions are present [1].
The core reaction you are driving is the electrochemical oxidation of chloride to chlorate. For rubidium, this is based on the electrolysis of rubidium chloride (RbCl) [3]: RbCl + 3H₂O → RbClO₃ + 3H₂
The workflow below outlines the key stages of this process.
Here is a detailed protocol adapted for producing rubidium chlorate, based on general chlorate production methods [1] and the use of rubidium chloride in laboratory preparations [3].
1. Solution Preparation
2. Cell Assembly & Electrolysis
3. Monitoring & Harvesting
Accurate pH measurement is critical but can be challenging in harsh electrolytic environments. Here are common problems and solutions.
| Problem & Symptoms | Possible Cause | Diagnostic Checks | Solution |
|---|
| Drifting Readings [4] [5] | • KCl depletion from reference electrode. • Process solution poisoning the electrolyte. | Check asymmetry potential (offset). If ≥ ±30 mV, the reference is failing [4]. | Replace the reference electrode. For refillable types, replenish with fresh 3M KCl electrolyte [5]. | | Slow Response [4] [6] | • Coating or plugging of the junction. • Aging electrode. | Observe slope value from calibration. A value below ~85% indicates poor efficiency [4] [6]. | Clean the sensor with a 5-10% HCl solution for 1-2 minutes, then rinse thoroughly [4] [6]. Replace the electrode if cleaning doesn't help. | | Noisy/Unstable Readings [4] | • Stray voltages or poor grounding in the solution. | Take the sensor offline and place it in a grab sample. If the reading stabilizes, stray voltages are the issue [4]. | Ensure proper solution grounding using a solution ground electrode [4]. | | Incorrect Online Reading [4] | • Plugged junction causing diffusion potential. • Cracked glass membrane. | Check diagnostic values for high asymmetry or low slope. A cracked membrane may require sensor diagnostics to detect [4]. | Clean the junction. If the membrane is cracked, the electrode must be replaced [4]. |
Working with chlorates and electrolysis setups involves significant hazards.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of pure this compound | Mother liquor volume too high during recrystallization, dissolving most of the product. | Minimize the amount of solvent used during recrystallization to improve yield, even though it may require multiple purification cycles [2]. |
| Chloride impurity levels remain high after a single recrystallization | Inefficient separation of chloride and chlorate ions due to their high solubilities. | Implement a multi-step purification process, such as converting the salt to an intermediate compound with lower solubility (e.g., hydrogen tartrate) to enhance separation from soluble chlorides [2]. |
| Formation of sensitive or explosive by-products | Accidental presence of ammonium ions (NH₄⁺) in the electrolyte or solutions. | Ensure all reagents and equipment are free from ammonium contaminants. Do not use ammonium chloride as a chloride source [1]. |
This method, adapted from a patent for purifying rubidium salts, involves converting rubidium salts to hydrogen tartrate rubidium, which has low solubility, thereby leaving soluble chloride impurities in the mother liquor [2].
Workflow Diagram
Detailed Methodology
Typical Ratios and Conditions from Patent [2]:
| Parameter | Specification |
|---|---|
| Weight Ratio (Impure Salt : Water : Tartaric Acid Soln.) | 1 : 0.4 - 2.0 : 1.25 - 8.0 |
| Cleaner : Impure Salt | 1 : 100 - 1000 (weight ratio) |
| Calcination Temperature | 200 - 800 °C |
| Calcination Time | 2 - 16 hours |
| Reported Impurity Reduction | Below 50-100 ppm, a reduction of more than an order of magnitude. |
This method is not specific to this compound but presents a general chemical approach for removing chloride ions from aqueous solutions, which could be investigated for adaptation [3].
Concept: Chloride ions (Cl⁻) can be precipitated as an insoluble compound called Friedel's salt by adding calcium (Ca²⁺) and aluminum (Al³⁺) compounds [3].
Procedure:
The purification of this compound from chloride impurities presents a significant challenge. The direct precipitation of chloride ions from a this compound solution using standard methods may not be feasible or efficient.
The most promising approach involves an indirect purification path, as detailed in Protocol 1. This entails converting the this compound back to a common precursor like rubidium carbonate (or another salt amenable to the hydrogen tartrate method), purifying that intermediate thoroughly, and then re-synthesizing the this compound from the high-purity precursor.
The table below summarizes the key properties and data for potassium chlorate from the search results [1] [2] [3]:
| Property | Data for Potassium Chlorate (KClO₃) |
|---|---|
| Chemical Formula | KClO₃ [1] [2] [3] |
| Molar Mass | 122.55 g/mol [1] [2] |
| Appearance | White crystals or powder [1] [2] |
| Density | 2.32 g/cm³ [1] [2] |
| Melting Point | 356 °C (begins to decompose) [1] [2] |
| Solubility in Water | Increases with temperature (e.g., 8.15 g/100 mL at 25°C) [1] |
| Oxidizing Ability | Strong oxidizing agent [1] [3] |
| Thermal Decomposition | Decomposes to potassium chloride and oxygen; catalyzed by MnO₂ [1] [2] [3]. Reaction: 2KClO₃(s) → 3O₂(g) + 2KCl(s) |
| Reactivity & Safety | Forms highly shock-sensitive mixtures with sulfur, phosphorus, and organic compounds; reacts violently with concentrated acids [1] [3]. |
For a comparative study, the thermal decomposition behavior is a key indicator of reactivity. Here is a generalized experimental protocol based on the described properties of potassium chlorate.
Thermal Decomposition Workflow
Methodology:
According to general solubility rules, all alkali metal (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) salts are soluble in water [1]. This categorizes alkali metal chlorates as highly soluble compounds.
A specific study on sodium chlorate confirms its solubility behavior can be complex near the saturation point. The research found that in a solution near saturation temperature (around 31.00 °C), small sodium chlorate crystals could exhibit a coexistence of growth, non-growth, and dissolution. This behavior was influenced by factors such as lattice strain and the presence of impurities [2].
The following table summarizes the key experimental details from the sodium chlorate study, which provides a methodology you can adapt for a broader comparative study [2].
| Aspect | Description |
|---|---|
| Objective | Investigate growth/dissolution behavior of small sodium chlorate crystals near saturation temperature. |
| Methodology | Used optical microscopy to measure crystal growth/dissolution rates with an accuracy of ±1 μm. |
| Key Parameters | Temperature precisely controlled near saturation (31.00 ± 0.02 °C). Growth/dissolution rates categorized (e.g., > 2 nm/s = growing; < -2 nm/s = dissolving). |
| Critical Finding | Coexistence of growing, non-growing, and dissolving crystals observed within a narrow temperature range (30.5 °C to 31.0 °C). |
| Noted Influences | Significant growth/dissolution rate dispersion; factors like lattice strain and impurities affect individual crystal behavior. |
The experimental workflow for such an investigation can be visualized as follows:
The table below summarizes the thermal decomposition information found for rubidium perchlorate and potassium chlorate, which can provide some indirect insights.
| Compound | Decomposition Reaction | Reported Conditions/Notes |
|---|---|---|
| Rubidium Perchlorate (RbClO₄) [1] | RbClO₄ → RbCl + 2 O₂ | Decomposes when heated. |
| Potassium Chlorate (KClO₃) [2] | 2 KClO₃ → 2 KCl + 3 O₂ | Decomposes at high temperatures; a common method for oxygen preparation in labs. |
| Rubidium Chlorate (RbClO₃) [3] | Information not available in search results |
For inorganic salts, thermal stability can often be predicted by general trends, though experimental verification is always necessary.
The following diagram illustrates the general decomposition pathway for alkali metal chlorates, which follows a consistent pattern.
XRD is a powerful, non-destructive technique for determining the atomic and molecular structure of crystalline materials [1]. For purity verification, it provides two primary types of analysis:
The following diagram illustrates the logical workflow for using XRD in purity verification.
Although data for this compound is not available, the following examples from the search results demonstrate how XRD data is presented for purity and quality control in other crystalline materials.
Table 1: Quantitative Phase Analysis of Lithium Carbonate (Li₂CO₃) via Rietveld Refinement [4]
This example shows how XRD is used to quantify impurities in a high-purity material, similar to the verification you would perform for this compound.
| Phase | Sample A (wt%) | Sample B (wt%) |
|---|---|---|
| Li₂CO₃ (Zabuyelite) | 95.3 | 99.5 |
| NaCl (Halite) | 3.3 | 0.1 |
| Na₂Mg(CO₃)₂ (Eitelite) | 0.7 | 0.2 |
| Li₂(SO₄)·H₂O | 0.7 | 0.2 |
| Total Li Content (XRD) | 18.0 | 18.7 |
| Total Li Content (Reference) | 17.2 | 18.5 |
Table 2: Comparison of Techniques for Material Characterization
XRD is often used alongside other techniques. Here’s how it compares to X-ray Fluorescence (XRF), another common X-ray method [2] [5].
| Aspect | X-ray Diffraction (XRD) | X-ray Fluorescence (XRF) |
|---|---|---|
| Purpose | Crystallographic structure & phase analysis [5] | Elemental composition analysis [5] |
| Information Gained | Identifies compounds (e.g., RbClO₃, SiO₂) [2] | Identifies elements (e.g., Rb, Cl, Si, Fe) [2] |
| Sample Requirement | Primarily crystalline materials [5] | Crystalline & amorphous materials [5] |
| Role in Purity Check | Primary technique: Identifies and quantifies impurity phases. | Complementary technique: Confirms elemental composition and detects unexpected elemental contaminants. |
The general workflow for a powder XRD analysis to verify purity is as follows [6] [3]:
Sample Preparation (Powder Method):
Data Collection:
Data Analysis:
The decomposition pathways for chlorates follow general patterns, often influenced by temperature and pressure [1] [2] [3].
| Compound | Primary Decomposition Reaction (Thermal) | High-Pressure Decomposition Reaction & Conditions |
|---|
| RbClO₃ | Information not available in search results | RbClO₄ → B2-RbCl + 2O₂ [2] • Pressure: 20-90 kbar • Temperature: ~550°C | | NaClO₃ | Information not available in search results | Information not available in search results | | KClO₃ | 4KClO₃ → 3KClO₄ + KCl (without catalyst) [3] | KClO₃ → B2-KCl + O₂ (via KClO₄ intermediate) [4] • Pressure: 29-76 kbar • Temperature: 500-580°C | | | 2KClO₃ → 2KCl + 3O₂ (with MnO₂ catalyst) [3] | |
The following diagram illustrates the general thermal decomposition pathway for potassium chlorate (KClO₃), which can proceed with or without a catalyst and may involve different intermediates [3] [4].
Available kinetic data is limited and was obtained under different conditions, so direct comparison should be done with caution.
| Compound | Experimental Conditions | Activation Energy (Eₐ) | Decomposition Mechanism / Model | Reference |
|---|---|---|---|---|
| RbClO₃ | High-Pressure/Thermal: 20-90 kbar, ~550°C [2] | Not Quantified | Reversible equilibrium: T-RbClO₄ = B2-RbCl + 2O₂ [2] | [2] |
| NaClO₃ | Information not available in search results | Information not available in search results | Information not available in search results | |
| KClO₃ | High-Pressure/Thermal: 29-76 kbar, 500-580°C [4] | Not Quantified | Decomposes via orthorhombic KClO₄ intermediate to B2-KCl and O₂ [4] | [4] |
| KClO₄ | Non-isothermal TGA: 5-20 K/min heating rate [5] | 293 to 307 kJ/mol (by isoconversional methods) [5] | Most probable mechanism: A³ (Avrami-Erofeev), g(α) = [-ln(1-α)]¹/³ [5] | [5] |
The provided search results detail methodologies for high-pressure decomposition and kinetic analysis.
High-Pressure Decomposition of RbClO₃ and KClO₃ [2] [4]
Kinetic Study of KClO₄ using Non-Isothermal Thermogravimetric Analysis (TGA) [5]
The table below summarizes available quantitative data for several alkali metal chlorates. Key differentiating factors include molecular weight, melting point, and solubility, which influence their applicability in various fields.
| Property | Lithium Chlorate (LiClO₃) | Sodium Chlorate (NaClO₃) | Potassium Chlorate (KClO₃) | Rubidium Chlorate (RbClO₃) |
|---|---|---|---|---|
| Molar Mass (g/mol) | 90.39 [1] | Information Missing | Information Missing | Information Missing |
| Melting Point (°C) | 127.6 - 129 [1] [2] | Information Missing | Information Missing | Information Missing |
| Solubility in Water | 459 g/100 mL (at 25°C) [1] | Information Missing | Information Missing | Information Missing |
| Density (g/cm³) | Information Missing | Information Missing | Information Missing | 3.221 (X-ray) [3] |
| Heat of Formation (kcal/mol) | Information Missing | Information Missing | Information Missing | -113.5 (PM7 calculation) [3] |
| Primary Discussed Applications | High-energy batteries [1] [2] | Biocides, disinfectants [4] | Oxidizer in explosives, matches, and fireworks [5] | Scientific/computational studies (e.g., crystal structure) [3] |
Lithium Chlorate: Its most distinctive property is an extremely high solubility in water and a very low melting point for an inorganic salt [1]. This makes it a candidate for specialized applications like high-energy-density flow batteries, where it can function as a six-electron oxidant in a molten state [1] [2].
Potassium Chlorate: This is a well-known oxidizer. A significant research challenge is its detection due to very low vapor pressure. Advanced methods like on-fiber derivatization followed by SPME/GC-MS analysis are used to detect its signature, which is crucial for security and forensic science [5].
This compound: Available information is primarily structural. Its crystal lattice parameters and thermodynamic properties like the heat of formation have been calculated computationally (e.g., using PM7 methods) [3]. Discussion in research forums suggests that chlorates of heavier alkali metals like rubidium and cesium are generally considered theoretically more powerful oxidizers, but their practical use is severely limited by high cost and radioactivity concerns (in the case of francium) [6].
For researchers, understanding the detection methods for these compounds is crucial, especially for controlled or hazardous materials like potassium chlorate.
This workflow is adapted from studies on detecting potassium chlorate, which requires a derivatization step to convert non-volatile chlorates into volatile compounds for analysis [5].
| Technique | Key Measurable Parameters | Expected Utility for this compound |
|---|---|---|
| ICP-MS/OES [1] | Elemental composition (Rb, Cl), metal impurities | High-purity verification, stoichiometry confirmation, trace metal analysis. |
| FT-IR Spectroscopy [2] | Functional groups (Cl-O bonds), molecular vibrations | Identification of chlorate anion, study of molecular structure and bonding. |
| Raman Spectroscopy [1] | Molecular vibrations, crystal lattice modes | Complementary to FT-IR; identification of chlorate anion, crystal structure analysis. |
| UV-Vis Spectroscopy [2] [3] | Electronic transitions, absorbance/transmittance | Purity checks, concentration quantification (in solution), study of electronic properties. |
| NMR Spectroscopy [2] | Local chemical environment (³⁷Cl, ⁸⁷Rb) | Direct probe of chemical environment for both Cl and Rb nuclei; study of structure and dynamics. |
| XPS [1] | Elemental oxidation states, surface composition | Determination of oxidation states (e.g., Cl⁵⁺), analysis of surface composition and purity. |
The following diagram outlines a logical sequence for characterizing this compound, from initial purity checks to in-depth structural analysis.
This workflow provides a systematic approach to characterization. You can begin with techniques that provide a quick assessment of purity (like UV-Vis or ICP-MS) before moving on to more specialized methods that reveal detailed molecular and structural information [2] [1] [3].
This table summarizes potential experimental methods applicable to rubidium chlorate.
| Method | Key Measurables | Typical Experimental Protocol |
|---|---|---|
| X-ray Diffraction (XRD) | Diffraction pattern, phase identification, crystal structure, crystallite size. | Sample is ground to fine powder and mounted on sample holder. Data collected via X-ray diffractometer. Resulting pattern is compared to reference database (e.g., ICDD) for phase identification and purity assessment [1]. |
| Thermal Analysis (TGA/DSC) | Mass loss, phase transitions (melting, decomposition), enthalpy changes. | For TGA, sample is heated in controlled atmosphere (e.g., N₂, air); mass change is monitored. For DSC, heat flow difference between sample and reference is measured; identifies endothermic/exothermic events [1]. |
| Spectroscopic Analysis | Functional group identification, molecular structure, vibrational modes. | Sample prepared as KBr pellet or neat. Spectrum collected using FTIR spectrometer; characteristic absorption bands are identified and compared to pure reference spectra. |
Diagram Title: Phase Purity Validation Workflow
To locate the detailed experimental data and protocols you need, I suggest the following approaches:
The table below summarizes the key features, shared production methods, and primary uses of common alkali metal chlorates.
| Alkali Metal Chlorate | Key Features & Applications | Common Production Methods |
|---|
| Sodium Chlorate (NaClO₃) | The most common industrial chlorate [1]. Over 95% of production is used to generate chlorine dioxide for pulp bleaching [2]. | • Chemical-Electrochemical Hybrid Process [3] [4] • Direct Electrolysis of Brine [2] | | Potassium Chlorate (KClO₃) | The second most common chlorate [1]. Used in safety matches, propellants, explosives, and laboratory oxygen generation [5] [1]. | • Salt Metathesis from Sodium Chlorate [1] • Direct Electrolysis of KCl [1] • Disproportionation & Caustic Potash route [5] | | Lithium Chlorate (LiClO₃) | Has a relatively low melting point (127.6–129 °C) and high specific conductance in its molten state, making it suitable for research on high-temperature battery systems [6]. | Information on industrial-scale production was not prominent in the search results. |
The industrial-scale electrochemical production of alkali metal chlorates, particularly sodium chlorate, is a well-studied and optimized process.
A widely used method, especially for sodium chlorate, involves an initial chemical reaction followed by an electrochemical step, as detailed in patents by Grotheer [3] [4]. The workflow can be summarized as follows:
Key Operational Factors in Electrolysis:
The efficiency of the electrochemical cell is critical and is influenced by several factors [7] [8]:
The table below consolidates available experimental data and key parameters for the electrochemical processes involving sodium and potassium chlorates.
| Parameter | Sodium Chlorate Process | Potassium Chlorate Process | Notes & Context |
|---|---|---|---|
| Energy Consumption (Modern) | 5,000–6,000 kWh/ton [2] | Not explicitly stated, expected to be similar or higher. | Historical sodium chlorate processes consumed ~15,000 kWh/ton [2]. |
| Optimal [Dichromate] | ~5 g/dm³ [8] | Information not available in search results. | Concentration for maximizing cathodic current efficiency [8]. |
| Electrolyte Temperature | ~90 °C [9] | Information not available in search results. | A common operating temperature in industrial electrolysis. |
| Current Density | 240–300 mA/cm² [7] [9] | Information not available in search results. | A key operating parameter. 240 mA/cm² is cited for a diaphragm chlor-alkali process [9]. |
| Melting Point | Information not available in search results. | 356 °C [5] [1] | For the pure solid. Lithium chlorate melts at 127.6–129 °C [6]. |
| Solubility | Information not available in search results. | 8.15 g/100 mL (at 25 °C) [1] | Potassium chlorate's lower solubility is key to its production via metathesis [1]. |